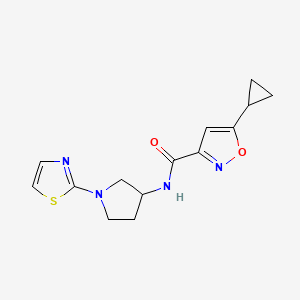

5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Prediction of Biological Activity

A study by Kharchenko et al. (2008) focused on the synthesis of novel bicyclic systems, including compounds similar to 5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide. Through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, the researchers were able to synthesize these compounds and predict their biological activity using PASS prediction. The structural confirmation was achieved using various spectroscopic methods, providing insights into the potential applications of these compounds in scientific research, particularly in the development of new pharmaceuticals or chemical entities with predicted biological activities Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds, 44(5), 600-605.

Heterocyclization Reactions

Rudenko et al. (2011) explored heterocyclization reactions involving derivatives of aminopyrazoles, leading to the synthesis of various heterocyclic systems. Although the study does not directly mention 5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide, it provides valuable insights into the synthesis of complex heterocycles that could include similar structures. The study emphasizes the versatility of heterocyclization reactions in creating diverse and potentially biologically active compounds Rudenko, R., Komykhov, S. A., Desenko, S., Musatov, V., Shishkin, O., Konovalova, I., Vashchenko, E. V., & Chebanov, V. A. (2011). Synthesis, 2011(5), 783-793.

Synthesis of Thiazolo[3,2-a]pyridines

A study by Al-Thebeiti (2000) on the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems could provide insights into the synthesis and applications of compounds like 5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide. The synthesis involved cyclization reactions leading to the formation of polycyclic heterocycles, which were also tested for their antifungal properties. This study demonstrates the potential for developing new compounds with specific biological activities Al-Thebeiti, M. S. (2000). Farmaco, 55(2), 109-118.

Catalyzed Cycloaddition Reactions

Cao et al. (2019) developed a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, facilitating the synthesis of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. The reaction, catalyzed by AgNTf2, highlights a novel approach to constructing complex heterocycles, potentially including structures akin to 5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide. The high yields and simple reaction conditions outlined in this study underscore the utility of such cycloaddition reactions in synthetic organic chemistry Cao, Z., Zhu, J., Liu, L., Pang, Y., Tian, L., Sun, X., & Meng, X. (2019). Beilstein Journal of Organic Chemistry, 15, 2623-2630.

Mechanism of Action

While the specific mechanism of action for “5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name |

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-13(11-7-12(20-17-11)9-1-2-9)16-10-3-5-18(8-10)14-15-4-6-21-14/h4,6-7,9-10H,1-3,5,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTONBSUYCQYMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)

![Diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate](/img/structure/B2921683.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2921687.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)

![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2921694.png)

![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)